4-Vinylbenzyl chloride

概述

描述

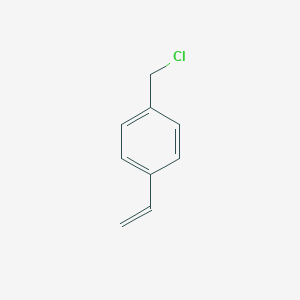

4-Vinylbenzyl chloride (4-VBC, C₉H₉Cl) is a bifunctional monomer containing both a reactive benzyl chloride group and a vinyl group. Its molecular weight is 152.62 g/mol, and it is structurally characterized by a chloromethyl (-CH₂Cl) substituent attached to a vinylbenzene (styrene) backbone . This compound is widely used as a precursor in polymerization reactions, ion exchange resins, photoresist polymers, and crosslinked materials due to its ability to undergo both nucleophilic substitution (via the benzyl chloride) and radical polymerization (via the vinyl group) . Applications extend to gas separation membranes, drug delivery systems, and CO₂-responsive materials .

准备方法

Synthetic Routes and Reaction Conditions: 4-Vinylbenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of styrene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0-5°C to prevent polymerization of the vinyl group.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and minimizing by-products .

化学反应分析

Types of Reactions: 4-Vinylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Polymerization: The vinyl group can undergo free radical polymerization to form polymers and copolymers.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or reduced to form hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various nucleophiles are commonly used.

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Substitution: Products include benzyl amines, benzyl ethers, and benzyl thioethers.

Polymerization: Polymers and copolymers with various applications in materials science.

Oxidation: Benzaldehyde derivatives.

科学研究应用

Polymer Synthesis

4-Vinylbenzyl chloride serves as a crucial monomer in the production of poly(vinylbenzyl chloride). This polymer can be further functionalized for several applications:

- Ion-Exchange Resins : These resins are vital in water treatment and catalysis, allowing for the selective removal of ions from solutions.

- Specialty Polymers : Functionalized polymers derived from 4-VBC are used in advanced materials for electronics and other high-tech applications.

Table 1: Applications of Poly(vinylbenzyl chloride)

| Application | Description |

|---|---|

| Water Treatment | Removal of unwanted ions and contaminants from water. |

| Catalysis | Used as a catalyst support in various chemical reactions. |

| Electronics | Components in electronic devices due to their unique properties. |

Chemical Intermediates

As an essential intermediate, 4-VBC is involved in synthesizing various chemical compounds:

- Quaternary Ammonium Salts : These compounds act as biocides and surfactants, utilized in cleaning products and personal care items.

- Copolymerization : The vinyl group allows for copolymerization with other monomers, leading to block copolymers with tailored properties for specific industrial needs.

Case Study: Quaternary Ammonium Salts Production

Research has demonstrated that quaternary ammonium salts derived from 4-VBC exhibit enhanced antimicrobial properties, making them suitable for use in disinfectants and sanitizers .

Coatings and Adhesives

The reactivity of 4-VBC makes it ideal for coatings and adhesives:

- Durable Coatings : When polymerized, it forms cross-linked networks that enhance adhesion and durability. These coatings are widely used in the automotive and aerospace industries to protect against corrosion.

- Adhesives : Its ability to create strong bonds makes it a valuable component in adhesive formulations.

Table 2: Applications of Coatings Derived from 4-VBC

| Industry | Application |

|---|---|

| Automotive | Protective coatings for vehicles. |

| Aerospace | Lightweight coatings for aircraft components. |

| Marine | Anti-corrosive coatings for ships. |

Biomedical Applications

In the biomedical field, polymers derived from 4-VBC are gaining attention:

- Drug Delivery Systems : Functional groups on these polymers can be modified to enhance biocompatibility and enable targeted drug delivery.

- Medical Devices : The versatility of 4-VBC allows its use in developing advanced biomaterials that interact favorably with biological systems.

Case Study: Targeted Drug Delivery

Recent studies have shown that drug delivery systems utilizing 4-VBC-derived polymers can significantly improve the efficacy of therapeutic agents by providing controlled release mechanisms .

Market Insights

The global market for this compound is expanding due to its increasing demand across various sectors:

- Chemical Additives : The compound is widely used as an additive in cleaning agents and disinfectants.

- Ion Exchange Membranes : Its role in ion exchange processes is crucial for applications such as seawater desalination and wastewater treatment.

Table 3: Market Applications of 4-VBC

| Application Type | Description |

|---|---|

| Chemical Additives | Used in cleaning products and disinfectants. |

| Ion Exchange Membranes | Essential for water purification technologies. |

| Photographic Materials | Used in specialized photographic chemicals. |

作用机制

The reactivity of 4-Vinylbenzyl chloride is primarily due to the presence of the chloromethyl and vinyl groups. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the vinyl group can participate in polymerization reactions. The compound’s mechanism of action involves the formation of reactive intermediates that facilitate various chemical transformations .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs: Halogenated Benzyl Chlorides

4-Chlorobenzyl Chloride

- Structure : Contains a chlorine atom on the benzene ring instead of a vinyl group.

- Properties : Crystallographic studies confirm planar geometry with bond angles consistent with other benzyl halides. Unlike 4-VBC, it lacks a polymerizable vinyl group, limiting its utility in copolymer synthesis .

4-Bromobenzyl Chloride

- Structure : Substitutes bromine for chlorine on the benzene ring.

- Properties : Similar reactivity to 4-VBC in nucleophilic substitutions but exhibits higher molecular weight (229.48 g/mol) and distinct crystallographic packing due to bromine’s larger atomic radius .

- Applications : Used in synthesizing coordination compounds and pharmaceuticals, but its lack of a vinyl group restricts polymer-related uses.

Table 1: Comparison of Halogenated Benzyl Chlorides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 4-Vinylbenzyl chloride | C₉H₉Cl | 152.62 | -CH₂Cl, -CH=CH₂ | Polymers, ion exchange resins |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | -CH₂Cl, -Cl | Organic synthesis |

| 4-Bromobenzyl chloride | C₇H₆BrCl | 229.48 | -CH₂Cl, -Br | Pharmaceuticals, coordination chemistry |

Reactivity and Functionalization

Quaternary Ammonium Derivatives

4-VBC is frequently quaternized to form ionic liquids (ILs) or surfactants. For example:

- Vinylbenzyldimethyloctadecyl Ammonium Chloride (VBOAC): Synthesized by reacting 4-VBC with N,N-dimethyloctadecyl amine. This compound exhibits amphiphilic properties and is used in clay nanocomposites .

- 4-Vinylbenzyl Triethylammonium Chloride (VBTEA-Cl) : An IL with a melting point of ~300–600 K. Unlike its tetrafluoroborate analog (VBTEA-BF₄), VBTEA-Cl remains stable post-melting, making it suitable for membrane applications .

Table 2: Thermal Stability of 4-VBC-Derived Ionic Liquids

| Compound | Melting Point (K) | Stability Post-Melting | Key Application |

|---|---|---|---|

| VBTEA-Cl | 300–600 | Stable | Gas separation membranes |

| VBTEA-BF₄ | 300–600 | Unstable | Limited utility |

Comparison with Methacrylate Monomers

In collagen hydrogel systems, 4-VBC was compared to methacrylic anhydride (MA) and glycidyl methacrylate (GMA). 4-VBC-functionalized hydrogels exhibited superior rheological properties (e.g., elasticity) and controlled swelling due to the rigid aromatic structure of the vinylbenzyl group, whereas methacrylates showed faster crosslinking but lower mechanical stability .

Solubility and Polymerization Behavior

- Solubility : 4-VBC-derived compounds like the model compound (MC) in show higher solubility in polar solvents (e.g., chloroform) compared to bulkier derivatives such as POSS-Se, which is restricted to DMF and DMSO .

- Polymerization Efficiency : The position of the vinyl group in sucrose ethers significantly impacts reactivity. 4-VBC’s vinyl proximity to the sucrose moiety enhances polymerization rates compared to ethers with distal vinyl groups .

生物活性

4-Vinylbenzyl chloride (VBC) is a vinyl monomer characterized by its reactive vinyl group and a benzyl chloride moiety. This compound is primarily utilized in polymer chemistry for the synthesis of various functional polymers, including resins and coatings. Its biological activity, while less explored than its chemical applications, is significant due to its potential interactions with biological systems, particularly in the context of polymeric materials used in biomedical applications.

- Chemical Structure : this compound has the formula C₉H₉Cl and a molecular weight of 152.62 g/mol.

- Physical State : It is typically encountered as a colorless to pale yellow liquid.

- Reactivity : The compound is known for its ability to undergo radical polymerization, making it a versatile building block in creating copolymers with various functionalities.

Biological Applications

This compound has been studied for its role in the development of biomaterials and drug delivery systems. Some key applications include:

- Polymeric Drug Delivery Systems : VBC can be copolymerized with other monomers to create hydrophilic and biocompatible polymers that facilitate drug encapsulation and controlled release. For instance, research indicates that copolymers containing VBC exhibit improved loading capacities for hydrophobic drugs due to enhanced structural properties .

- Antifouling Coatings : The incorporation of VBC into polymeric coatings can impart antifouling properties, which are crucial for medical devices. These coatings reduce protein adsorption and cell adhesion, enhancing the biocompatibility of implants .

- Ion Exchange Resins : VBC is utilized in the synthesis of ion exchange resins, which are important in various biochemical applications, including purification processes and environmental monitoring .

Case Studies

- Copolymers for Drug Delivery : A study demonstrated that copolymers formed from VBC and other vinyl monomers could encapsulate anticancer drugs effectively. The resulting polymeric micelles showed sustained release profiles and enhanced therapeutic efficacy in vitro .

- Antifouling Properties : Research on polymeric coatings incorporating VBC revealed significant reductions in bacterial adhesion compared to unmodified surfaces. This property is particularly beneficial for catheters and other medical devices where biofilm formation poses serious risks .

- Environmental Applications : VBC-based ion exchange resins have been developed for the selective extraction of heavy metals from wastewater. These resins demonstrated high capacity and selectivity, showcasing the environmental utility of VBC-derived materials .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

- Toxicity Assessments : While VBC itself has not been extensively studied for acute toxicity, its derivatives have shown varying degrees of cytotoxicity depending on their structure and application context. For instance, certain copolymers exhibited low toxicity towards mammalian cells while maintaining effective drug delivery capabilities .

- Biocompatibility Studies : The biocompatibility of VBC-containing polymers has been evaluated using various assays. Results indicate that modifications to the polymer structure can significantly enhance biocompatibility, making these materials suitable for biomedical applications .

Data Table

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Molecular Formula | C₉H₉Cl |

| Molecular Weight | 152.62 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Applications | Drug delivery systems, antifouling coatings, ion exchange resins |

| Biocompatibility | Enhanced through copolymerization; low toxicity observed |

| Environmental Use | Effective in heavy metal extraction from wastewater |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing functional derivatives of 4-vinylbenzyl chloride (4-VBC) in organic chemistry?

4-VBC is widely used to introduce reactive chloromethyl groups into polymers or small molecules. Key derivatization methods include:

- Azide Synthesis : React 4-VBC with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 24 hours to yield 4-vinylbenzyl azide (99% isolated yield). Confirm purity via H NMR (δ 4.32 ppm, singlet for -CH₂N₃) .

- Quaternary Ammonium Salts : React 4-VBC with 1-methylimidazole in acetonitrile at 60°C for 48 hours to form ionic liquids (e.g., [StyMIM][Cl]). Monitor progress via C NMR for quaternization (disappearance of -CH₂Cl at δ 45 ppm) .

- Phosphonium/Ionic Monomers : Combine 4-VBC with tributylphosphine or sulfonium precursors under inert conditions. Use column chromatography (neutral Al₂O₃) to purify products .

Q. How should 4-VBC be safely handled and stored to prevent degradation?

- Storage : Store at 2–8°C under argon to inhibit polymerization. Stabilizers like tert-butylcatechol (TBC) are critical to prevent radical-initiated side reactions .

- Handling : Use impervious gloves (nitrile), sealed goggles, and fume hoods. Avoid skin/eye contact due to corrosive properties. In case of exposure, rinse with water for ≥15 minutes .

- Contradictions : Some protocols recommend ambient storage for short-term use (e.g., <1 week), but long-term stability requires refrigeration [[10] vs. [12]].

Q. What spectroscopic techniques are most effective for characterizing 4-VBC and its derivatives?

- H/C NMR : Key peaks for 4-VBC include vinyl protons (δ 5.28–6.72 ppm) and chloromethyl (-CH₂Cl, δ 4.32 ppm). For azide derivatives, the -CH₂N₃ group appears as a singlet at δ 4.32 ppm .

- FT-IR : Confirm azide formation via a strong absorption band at ~2100 cm⁻¹ (N₃ stretch) .

- Elemental Analysis : Verify Cl content (theoretical 23.2% for C₉H₉Cl) to assess purity .

Advanced Research Questions

Q. How does 4-VBC participate in controlled radical polymerization (CRP) for functional polymer design?

4-VBC is a key monomer for CRP due to its dual vinyl and chloromethyl reactivity:

- ATRP/RAFT : Use 4-VBC with initiators like AIBN or chain-transfer agents (e.g., CTA-1) to synthesize block copolymers. Adjust the [monomer]/[initiator] ratio to control Mn (2,000–6,900 g/mol) and dispersity (Đ ≈ 1.5–2.0) .

- Post-Polymerization Modification : Chloromethyl groups enable quaternization (e.g., with trimethylamine) to create cationic polyelectrolytes for ion-exchange resins .

Q. What strategies optimize hypercrosslinking in poly(4-VBC) networks for enhanced porosity?

Hypercrosslinking via Friedel-Crafts alkylation increases surface area and pore volume:

- Crosslinker Concentration : Use AlCl₃ as a catalyst (10 mol%) and vary 4-VBC content (5–20 mol%) in copolymerization with divinylbenzene (DVB). Higher 4-VBC content (>10 mol%) reduces micropore formation due to steric hindrance .

- Solvent Selection : Porogenic solvents like toluene yield hierarchical macroporous structures (pore size 1–10 µm), while DMF produces mesopores (2–50 nm) .

Q. How can 4-VBC be used to engineer polyHIPEs (polymerized high internal phase emulsions) for catalytic applications?

- Emulsion Templating : Mix 4-VBC with surfactants (e.g., Span 80) in a water-in-oil emulsion (≥80% internal phase). Polymerize at 70°C with AIBN to create interconnected macroporous networks .

- Functionalization : Post-modify polyHIPEs with imidazole or phosphine ligands to anchor metal catalysts (e.g., Pd nanoparticles) for Suzuki-Miyaura coupling .

Q. What are the challenges in copolymerizing 4-VBC with polar monomers like vinyl acetate (VAC)?

- Reactivity Ratio Mismatch : 4-VBC (Q = 1.14, e = -0.32) and VAC (Q = 0.026, e = -0.88) have divergent copolymerization rates. Use low temperatures (60°C) and excess VAC to achieve 17–62 mol% 4-VBC incorporation .

- Side Reactions : Chloromethyl groups may hydrolyze in aqueous conditions. Add molecular sieves to suppress hydrolysis during synthesis .

属性

IUPAC Name |

1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHXNCATOYMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29296-32-0 | |

| Record name | Poly(4-Vinylbenzyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061808 | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1592-20-7 | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。